3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide
Description
3-((4-Fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide is a propanamide derivative featuring a 4-fluorophenylthio group and a 2-methylbenzo[d]thiazol-6-yl substituent.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS2/c1-11-19-15-7-4-13(10-16(15)23-11)20-17(21)8-9-22-14-5-2-12(18)3-6-14/h2-7,10H,8-9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGHDFBFAVXGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide typically involves multiple steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 4-fluorothiophenol with a suitable alkylating agent to form the 4-fluorophenylthio group.
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling Reaction: The final step involves coupling the 4-fluorophenylthio group with the benzo[d]thiazole derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanamide can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Thio vs.
- Amino vs. Thio Substituents: Replacing the thio group with an amine (–11) reduces sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) but increases solubility .
- Benzothiazole vs. Benzothiophene : The 2-methylbenzo[d]thiazole in the target compound may confer rigidity compared to benzo[b]thiophene derivatives (), influencing conformational stability in biological systems .
Key Insights :
Key Findings :
Biological Activity
3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide is a synthetic compound that integrates a thioether linkage with a benzo[d]thiazole moiety, presenting potential biological activities that warrant detailed exploration. This compound's structural features suggest it may interact with various biological targets, making it a candidate for medicinal chemistry and pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 345.42 g/mol. The presence of the fluorine atom and the thioether group are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The thioether group can facilitate binding to target proteins, potentially modulating their activity. For instance, compounds with similar structural motifs have shown promise in inhibiting enzymes involved in cancer progression and inflammation.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 (skin cancer) | 1.98 ± 1.22 |
| Compound B | HT29 (colon cancer) | 1.61 ± 1.92 |
These studies suggest that the structural features of thiazoles contribute to their effectiveness as antitumor agents, likely through mechanisms involving apoptosis induction and cell cycle arrest.
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. The structure-activity relationship (SAR) analysis has shown that specific substitutions on the thiazole ring enhance anticonvulsant efficacy. Compounds with electron-donating groups at strategic positions have exhibited improved protective effects in seizure models.
Case Studies
- Antitumor Evaluation : A study evaluated several thiazole derivatives for their cytotoxicity against human cancer cell lines. The results indicated that compounds with a methyl group on the phenyl ring significantly increased activity, supporting the hypothesis that structural modifications can enhance therapeutic effects.
- Anticonvulsant Testing : Another investigation focused on the anticonvulsant activity of thiazole-based compounds, revealing that certain analogs provided complete protection in seizure models, highlighting their potential as therapeutic agents for epilepsy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
